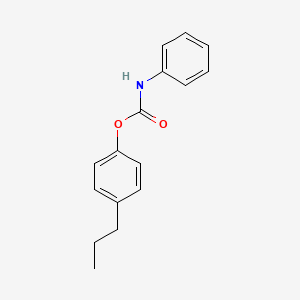

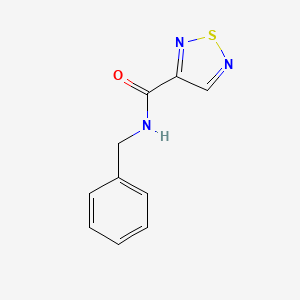

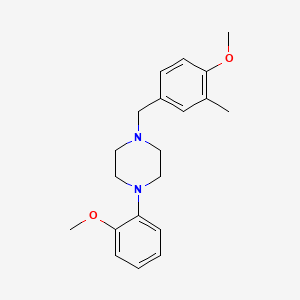

![molecular formula C14H20N2O5S B5833590 N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B5833590.png)

N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide, also known as CRISPR-Cas9, is a revolutionary tool in the field of genetic engineering. It is a gene-editing technology that allows scientists to modify DNA sequences with high precision and accuracy. CRISPR-Cas9 has been hailed as a game-changer in the field of molecular biology, with the potential to cure genetic diseases, develop new therapies, and enhance crop yields.

Mechanism of Action

The N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide system works by cutting DNA at specific locations, which triggers a repair process that can be used to introduce new genetic material or to delete unwanted sequences. The Cas9 protein acts as a molecular pair of scissors, while the crRNA and tracrRNA guide it to the target site.

Biochemical and Physiological Effects:

N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been shown to have a high degree of specificity and accuracy, which minimizes the risk of off-target effects. However, there is still a risk of unintended consequences, such as the introduction of new mutations or the disruption of important genes. These risks need to be carefully evaluated before N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is used in clinical applications.

Advantages and Limitations for Lab Experiments

One of the major advantages of N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is its ease of use and versatility. It can be used to modify a wide range of organisms, from bacteria to humans, and can be adapted for use in a variety of experimental settings. However, there are also limitations to the technology, such as the risk of off-target effects and the need for careful evaluation of potential risks and benefits.

Future Directions

There are many potential future directions for N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide research, including the development of new therapies for genetic diseases, the creation of genetically modified crops, and the exploration of the basic mechanisms of gene regulation. Some of the key areas of focus include improving the specificity and accuracy of the technology, developing new delivery methods, and exploring the ethical implications of gene editing. Overall, N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide is a powerful tool that has the potential to transform many areas of scientific research and to improve the lives of millions of people around the world.

Synthesis Methods

The synthesis of N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide involves the use of a bacterial immune system that has been adapted for use in genetic engineering. The Cas9 protein is the primary component of the N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide system, which is responsible for cutting DNA at specific locations. The CRISPR RNA (crRNA) guides the Cas9 protein to the target site, while the trans-activating RNA (tracrRNA) helps to stabilize the complex. The two RNAs can be fused together to create a single guide RNA (sgRNA) that simplifies the process.

Scientific Research Applications

N~1~-cyclopropyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide has been used in a wide range of scientific research applications, including gene therapy, drug discovery, and agricultural biotechnology. It has been used to create genetically modified animals, such as pigs that are resistant to viral infections, and to develop new treatments for genetic diseases, such as sickle cell anemia.

properties

IUPAC Name |

N-cyclopropyl-2-[(3,4-dimethoxyphenyl)sulfonyl-methylamino]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O5S/c1-16(9-14(17)15-10-4-5-10)22(18,19)11-6-7-12(20-2)13(8-11)21-3/h6-8,10H,4-5,9H2,1-3H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZZSDLGKTPADNR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NC1CC1)S(=O)(=O)C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>49.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49732675 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

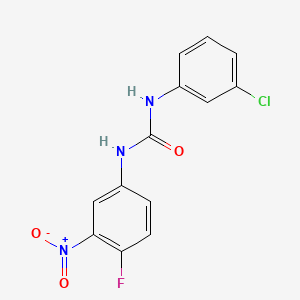

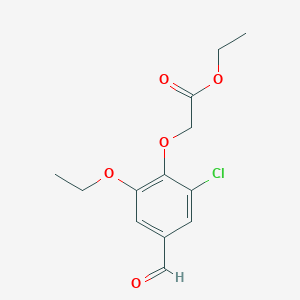

![2-{4-[(5-nitro-2-furyl)methyl]-1-piperazinyl}ethanol](/img/structure/B5833547.png)

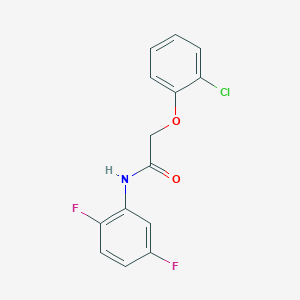

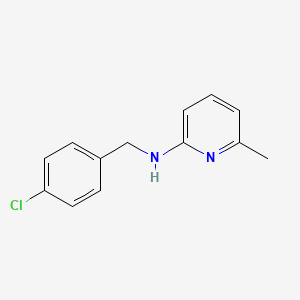

![N-(4-fluorophenyl)-N'-[2-(4-pyridinyl)ethyl]urea](/img/structure/B5833569.png)

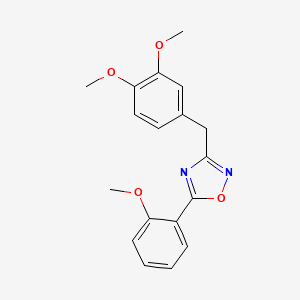

![2-(2-thienyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-ol](/img/structure/B5833613.png)

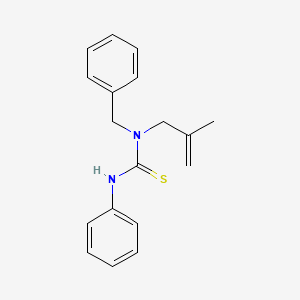

![N-(3-chloro-2-methylphenyl)-4-(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)-1,3-thiazol-2-amine](/img/structure/B5833619.png)